1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that features a benzothiazole moiety, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves multiple steps, including the formation of the benzothiazole ring, the pyrimidine ring, and the subsequent coupling of these moieties. Common synthetic methods include:
Diazo-coupling: This process involves the reaction of aniline derivatives with benzothiazole precursors.
Knoevenagel condensation: This reaction is used to form the pyrimidine ring.
Biginelli reaction: A multicomponent reaction that can be used to synthesize dihydropyrimidinones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole moiety and has similar chemical properties.
3-Methyl-2(3H)-benzothiazolone: Another benzothiazole derivative with potential antifungal activity.
Uniqueness
1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its combination of a benzothiazole ring with a pyrimidine ring, providing a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C22H19N5O3S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1-methyl-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H19N5O3S2/c1-13-8-9-16-17(10-13)32-21(25-16)26-18(28)12-31-22-23-11-15(20(30)27(22)2)19(29)24-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,24,29)(H,25,26,28) |
InChI Key |
VOQHQRKXOPHYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=C(C(=O)N3C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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